REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH:8]=[N:9][OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:13]([OH:16])[C:14]#[CH:15].[O-]Cl.[Na+]>C(Cl)Cl>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8]2[CH:15]=[C:14]([CH2:13][OH:16])[O:10][N:9]=2)=[CH:11][CH:12]=1)([O-:3])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=NO)C=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
2.51 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
17.8 mL
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred for about 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove methylene chloride
|
Type
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ADDITION
|
Details
|
Water (200 ml) was added to the residue
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered off
|
Type
|
WASH
|
Details
|
The filtered compound was washed with excess of water
|
Type
|
WASH
|
Details
|
finally washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The thus-obtained solid compound was recrystallized from ethyl acetate/hexane (1:2)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=NOC(=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |